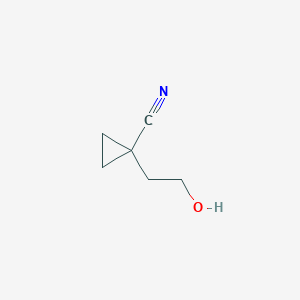
1-(2-Hydroxyethyl)cyclopropane-1-carbonitrile
Descripción general
Descripción
1-(2-Hydroxyethyl)cyclopropane-1-carbonitrile is a chemical compound with the molecular formula C6H9NO . It is also known by its CAS number: 1849196-57-1 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H9NO/c7-5-6(1-2-6)3-4-8/h8H,1-4H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 238.0±13.0 °C and a predicted density of 1.10±0.1 g/cm3 . Its pKa is predicted to be 15.16±0.10 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The synthesis of cyclopropane-1-carbonitriles, including derivatives like 1-(2-Hydroxyethyl)cyclopropane-1-carbonitrile, often involves selective reactions and can achieve high yields. For instance, the efficient formation of 2,3-disubstituted cyclopropane-1-carbonitriles via selective decarboxylation has been achieved with yields up to 92% (Wang et al., 2017).
- Cyclopropane-1-carbonitriles have been used to synthesize various cis- and trans-stereoisomers, with applications in creating stereoselective compounds (Aelterman et al., 1999).
Applications in Organic Chemistry
- Cyclopropane-1-carbonitriles serve as building blocks in organic synthesis, useful for creating multifunctional compounds with potential biological activities (Dorizon et al., 1999).
- They are used in the synthesis of chiral cyclopropanes, which are effective in restricting the conformation of biologically active compounds to enhance activity and investigate bioactive conformations (Kazuta et al., 2002).
Physical Properties and Applications
- Research on the microwave spectrum of cyclopropane(1,1)dicarbonitrile provides insights into the physical properties of such compounds, which could be relevant for various scientific applications (Pearson et al., 1975).
- The generation of lithio-tri-n-butyl-(2-cyanoethyl) tin, a new reagent for the preparation of 2-substituted cyclopropane-1-carbonitriles, demonstrates the versatility of these compounds in synthetic chemistry (TeratakeShuji, 1974).
Mecanismo De Acción
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, and H319, indicating that it may be harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding contact with skin and eyes, and ensuring adequate ventilation when handling the compound .
Propiedades
IUPAC Name |
1-(2-hydroxyethyl)cyclopropane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c7-5-6(1-2-6)3-4-8/h8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMCQNMBFLPELK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CCO)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[(thian-4-yl)amino]ethyl}acetamide hydrochloride](/img/structure/B1381612.png)

![{4-[2-Amino-6-(cyclopropylmethyl)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanol sulfate](/img/structure/B1381614.png)







![Exo-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1381629.png)


